molecular formula C13H13ClN4 B12036550 Cyclopentanone (4-chloro-1-phthalazinyl)hydrazone

Cyclopentanone (4-chloro-1-phthalazinyl)hydrazone

Cat. No.: B12036550
M. Wt: 260.72 g/mol
InChI Key: ZWHQQFNVFAAUNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclopentanone (4-chloro-1-phthalazinyl)hydrazone is a chemical compound with the molecular formula C13H13ClN4 It is a hydrazone derivative, which means it contains a functional group characterized by the presence of a nitrogen-nitrogen double bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclopentanone (4-chloro-1-phthalazinyl)hydrazone typically involves the reaction of cyclopentanone with 4-chloro-1-phthalazinylhydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to promote the formation of the hydrazone bond, and the product is then isolated by filtration and purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

Cyclopentanone (4-chloro-1-phthalazinyl)hydrazone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form hydrazine derivatives.

    Substitution: The chlorine atom in the phthalazinyl ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Oxidized derivatives of the hydrazone.

    Reduction: Reduced hydrazine derivatives.

    Substitution: Substituted phthalazinyl derivatives.

Scientific Research Applications

Cyclopentanone (4-chloro-1-phthalazinyl)hydrazone has several applications in scientific research:

Mechanism of Action

The mechanism of action of cyclopentanone (4-chloro-1-phthalazinyl)hydrazone involves its interaction with specific molecular targets. The compound can form hydrazone bonds with carbonyl groups in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The exact molecular pathways involved are still under investigation, but it is believed that the compound can interfere with DNA synthesis and repair mechanisms .

Comparison with Similar Compounds

Cyclopentanone (4-chloro-1-phthalazinyl)hydrazone can be compared with other hydrazone derivatives, such as:

  • Cyclopentanone (4-nitro-1-phthalazinyl)hydrazone
  • Cyclopentanone (4-methyl-1-phthalazinyl)hydrazone
  • Cyclopentanone (4-phenyl-1-phthalazinyl)hydrazone

These compounds share similar chemical structures but differ in their substituents on the phthalazinyl ringThis compound is unique due to the presence of the chlorine atom, which can influence its chemical properties and interactions with biological targets .

Properties

Molecular Formula

C13H13ClN4

Molecular Weight

260.72 g/mol

IUPAC Name

4-chloro-N-(cyclopentylideneamino)phthalazin-1-amine

InChI

InChI=1S/C13H13ClN4/c14-12-10-7-3-4-8-11(10)13(18-16-12)17-15-9-5-1-2-6-9/h3-4,7-8H,1-2,5-6H2,(H,17,18)

InChI Key

ZWHQQFNVFAAUNN-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=NNC2=NN=C(C3=CC=CC=C32)Cl)C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.